molecular formula C8H8BrNO B14634212 N-Methoxybenzenecarboximidoyl bromide CAS No. 57139-40-9

N-Methoxybenzenecarboximidoyl bromide

Cat. No.: B14634212
CAS No.: 57139-40-9
M. Wt: 214.06 g/mol
InChI Key: CQQAFTZPGGYSFT-UHFFFAOYSA-N
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Description

N-Methoxybenzenecarboximidoyl bromide is an organic compound that belongs to the class of carboximidoyl halides This compound is characterized by the presence of a methoxy group attached to a benzene ring, with a carboximidoyl bromide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxybenzenecarboximidoyl bromide can be synthesized through several methods. One common approach involves the reaction of N-methoxybenzenecarboximidoyl chloride with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methoxybenzenecarboximidoyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: It can react with alkenes or alkynes to form addition products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with methoxide can yield N-methoxybenzenecarboximidoyl methoxide, while oxidation may produce N-methoxybenzenecarboximidoyl oxide.

Scientific Research Applications

N-Methoxybenzenecarboximidoyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methoxybenzenecarboximidoyl bromide involves its reactivity as an electrophile. The bromide group can be displaced by nucleophiles, leading to the formation of new bonds. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxybenzenecarboximidoyl chloride
  • N-Methoxybenzenecarboximidoyl iodide
  • N-Methoxybenzenecarboximidoyl fluoride

Uniqueness

N-Methoxybenzenecarboximidoyl bromide is unique due to its specific reactivity profile, which is influenced by the presence of the bromide group. Compared to its chloride, iodide, and fluoride counterparts, the bromide compound offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications .

Properties

CAS No.

57139-40-9

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

N-methoxybenzenecarboximidoyl bromide

InChI

InChI=1S/C8H8BrNO/c1-11-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

CQQAFTZPGGYSFT-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CC=CC=C1)Br

Origin of Product

United States

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